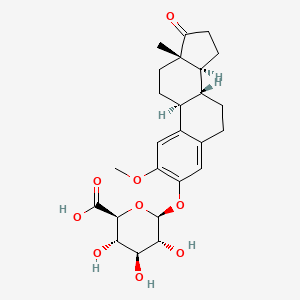

2-Methoxyestrone 3-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxyestrone 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-methoxyestrone having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a mouse metabolite. It is a 17-oxo steroid, a beta-D-glucosiduronic acid, an aromatic ether and a steroid glucosiduronic acid. It derives from a 2-methoxyestrone. It is a conjugate acid of a 2-methoxyestrone 3-O-(beta-D-glucuronide)(1-).

Applications De Recherche Scientifique

Metabolic Pathways and Excretion

2-Methoxyestrone 3-glucuronide is part of the glucuronidation process, which enhances the solubility of lipophilic compounds, facilitating their excretion via urine. This process is crucial for detoxifying various substances, including drugs and endogenous metabolites. The conversion of 2-methoxyestrone to its glucuronide form significantly increases its water solubility, aiding in renal clearance .

Table 1: Comparison of Estrogen Metabolites and Their Glucuronides

| Compound | Formation Pathway | Solubility | Biological Role |

|---|---|---|---|

| 2-Methoxyestrone | Metabolite of estrone | Lipophilic | Precursor for glucuronidation |

| This compound | Glucuronidation of 2-methoxyestrone | Hydrophilic | Facilitates excretion |

| Estradiol | Direct metabolism in liver | Lipophilic | Endogenous estrogen |

| Estradiol-3-glucuronide | Glucuronidation of estradiol | Hydrophilic | Excretory metabolite |

Role in Cancer Research

Research indicates that estrogen metabolites, including 2-methoxyestrone and its glucuronide form, may influence breast cancer risk. A case-control study within the Nurses' Health Study II cohort found associations between specific estrogen metabolites and breast cancer incidence . The study highlighted that higher levels of certain metabolites could correlate with increased cancer risk, emphasizing the need for further investigation into how glucuronidation affects estrogenic activity.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of this compound is essential for drug development, especially concerning hormone replacement therapies and contraceptives. The compound's formation as a glucuronide can alter the bioavailability and efficacy of administered estrogens. For instance, when estradiol is taken orally, it undergoes extensive first-pass metabolism, resulting in a significant proportion being converted to glucuronides like this compound . This metabolic pathway can impact therapeutic outcomes and necessitates careful consideration during drug formulation.

Toxicological Applications

In toxicology, the role of glucuronidation in detoxifying harmful substances is well-documented. The formation of this compound from its parent compound aids in reducing potential toxicity by facilitating elimination from the body . Studies have shown that understanding these metabolic pathways can help assess risks associated with exposure to environmental estrogens and other endocrine disruptors.

Case Studies

Several studies have documented the significance of this compound in clinical settings:

- Breast Cancer Risk Assessment : A study analyzing urinary estrogen metabolites found that women with higher concentrations of glucuronidated estrogens had different breast cancer risk profiles compared to those with lower levels .

- Hormonal Therapies : Research on hormone replacement therapy indicated that patients metabolizing estrogens into more hydrophilic forms like glucuronides experienced different therapeutic effects compared to those who did not .

Propriétés

Numéro CAS |

25577-70-2 |

|---|---|

Formule moléculaire |

C25H32O9 |

Poids moléculaire |

476.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H32O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,19-22,24,27-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,19-,20-,21+,22-,24+,25-/m0/s1 |

Clé InChI |

NZTHZDNDYACBSX-FJNWEKAQSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonymes |

2-methoxyestrone-3-glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.